![molecular formula C5H10O3 B3255765 (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 259539-06-5](/img/structure/B3255765.png)
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . It is also known by other names such as D-erythro-Pentitol, 1,4-anhydro-3-deoxy- . This compound is characterized by its tetrahydrofuran ring structure with a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the reduction of corresponding lactones or the cyclization of appropriate diols . One common method involves the reduction of 1,4-anhydro-3-deoxy-D-erythro-pentitol using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction processes . These methods are designed to ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: Sodium borohydride, Lithium aluminum hydride
Substitution Reagents: Halides, Nucleophiles
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated tetrahydrofuran derivatives
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, particularly in the development of complex molecules and polymers. Its functional groups enable various chemical reactions, including:
- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
- Reduction : It can be reduced to yield tetrahydrofuran derivatives using reducing agents such as sodium borohydride.
- Substitution Reactions : The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles under acidic or basic conditions.
Biology
In biological research, (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its potential role in biochemical pathways. The compound's stereochemistry may influence its interactions with biological macromolecules, making it an interesting subject for:
- Enzyme Interaction Studies : Understanding how this compound binds to enzymes can provide insights into its biological activity.
- Precursor for Bioactive Compounds : It is investigated as a precursor in synthesizing biologically active compounds that may have therapeutic effects.
Medicine
The compound is being explored for its therapeutic properties , particularly as an active pharmaceutical ingredient (API). Its unique structure may confer specific biological activities that are beneficial in drug development. Researchers are focusing on:
- Drug Development : Investigating its efficacy and safety as a potential drug candidate.
- Formulation Studies : Evaluating how it can be incorporated into various pharmaceutical formulations to enhance drug delivery and effectiveness .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:
Mechanism of Action
The mechanism of action of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate biochemical pathways and influence the activity of various biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules . The presence of both hydroxyl and hydroxymethyl groups in a tetrahydrofuran ring structure also contributes to its distinct chemical and physical properties .
Biological Activity
Introduction
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative notable for its hydroxymethyl and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's stereochemistry significantly influences its biological interactions and mechanisms of action. The presence of hydroxyl and hydroxymethyl groups allows for hydrogen bonding and other molecular interactions that can modulate biochemical pathways.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antiviral Activity : Similar compounds have shown potential as antiviral agents, particularly against coronaviruses. The structural features of this compound may enhance its binding affinity to viral proteins, potentially inhibiting their function .
- Anticancer Properties : Studies have suggested that this compound may induce apoptosis in cancer cells. For instance, related hydroxymethyl derivatives have demonstrated significant anti-proliferative effects on various cancer cell lines, indicating that this compound could share similar mechanisms .
- Biochemical Pathway Modulation : The compound's ability to interact with enzymes and receptors may influence metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism .
The mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
- Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
These interactions are crucial for understanding how this compound might function therapeutically.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antiviral | Inhibitory effects on viral proteins | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Interaction | Modulates enzyme activity in metabolic pathways |
Case Study: Antiviral Potential
A study investigating the antiviral properties of related compounds found that certain derivatives effectively inhibited the main protease of SARS-CoV-2. Although specific data on this compound is limited, the structural similarities suggest potential efficacy against similar viral targets .
Case Study: Anticancer Effects
In another investigation, a series of 5-hydroxymethyl analogues were tested for their anticancer activities. One analogue demonstrated significant apoptosis induction in breast cancer cells, suggesting that this compound may exhibit comparable effects due to its structural characteristics .
Properties
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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